molecular formula C23H18FNO3 B11403491 3-(4-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

3-(4-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

Cat. No.: B11403491
M. Wt: 375.4 g/mol
InChI Key: UNRFIMIKCYDFIO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: This can be achieved through the condensation of salicylaldehyde with an appropriate phenol derivative under acidic conditions.

    Introduction of the Fluorophenethyl Group: The chromene intermediate is then reacted with 4-fluorophenethyl bromide in the presence of a base such as potassium carbonate to introduce the fluorophenethyl group.

    Cyclization to Form the Benzoxazine Ring: The final step involves the cyclization of the intermediate compound with an amine, such as ethanolamine, under reflux conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenethyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 3-(4-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one
  • 3-(4-Chlorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one
  • 3-(4-Methylphenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

Uniqueness

The presence of the fluorophenethyl group in 3-(4-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one imparts unique electronic properties, making it distinct from its analogs. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, potentially enhancing its effectiveness in various applications.

Properties

Molecular Formula

C23H18FNO3

Molecular Weight

375.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H18FNO3/c24-16-7-5-15(6-8-16)11-12-25-13-20-21(27-14-25)10-9-18-17-3-1-2-4-19(17)23(26)28-22(18)20/h1-10H,11-14H2

InChI Key

UNRFIMIKCYDFIO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CCC5=CC=C(C=C5)F

Origin of Product

United States

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